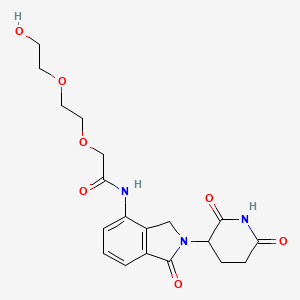

Lenalidomide-acetamido-O-PEG2-OH

Description

Evolution of Targeted Protein Degradation as a Research Modality

The concept of intentionally degrading proteins for therapeutic benefit is built upon decades of fundamental biological research. Key historical milestones include the discovery of cellular "self-eating" or autophagy in the 1960s and the identification of a non-lysosomal, ATP-dependent proteolytic pathway in the 1980s. protein-degradation.org A major breakthrough occurred in 2001 with the first proof-of-concept for a Proteolysis-Targeting Chimera (PROTAC), which demonstrated that a chemical tool could bring a target protein to a ubiquitin ligase to induce its degradation. nih.govresearchgate.net This seminal work laid the foundation for the evolution from peptide-based tools to small-molecule degraders. nih.govnih.gov The field has since expanded to include various TPD strategies, with the first PROTAC candidates entering clinical trials in 2019, marking a significant milestone in translating this research into potential therapies. protein-degradation.orgresearchgate.net

Fundamental Role of the Ubiquitin-Proteasome System in Cellular Biology

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, essential for maintaining protein homeostasis and regulating a vast array of cellular functions. numberanalytics.comnih.govnih.gov This system involves a two-step process: tagging a target protein with a chain of small protein modifiers called ubiquitin, and the subsequent degradation of the tagged protein by a large, multi-catalytic protease complex known as the proteasome. nih.gov

The tagging process, or ubiquitination, is carried out by a sequential enzymatic cascade:

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent reaction. nih.govnih.gov

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1. nih.govnih.gov

E3 (Ubiquitin ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. nih.govnih.gov The human genome encodes for an estimated 600-700 E3 ligases, providing substrate specificity to the system. researchgate.net

Once a protein is tagged with a polyubiquitin (B1169507) chain, it is recognized and degraded by the 26S proteasome. pnas.orguniroma1.it Through this mechanism, the UPS controls the levels of short-lived regulatory proteins involved in critical processes such as cell cycle progression, signal transduction, DNA repair, and apoptosis. nih.govpnas.orgtocris.com Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govtocris.com

Cereblon (CRBN) as a Pivotal E3 Ubiquitin Ligase in Protein Homeostasis

Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase family, where it functions as a substrate receptor for the CRL4CRBN complex. nih.govnih.gov This complex, which also includes Cullin-4 (CUL4), Damage-specific DNA binding protein 1 (DDB1), and RING-box1 (RBX1), plays a significant role in protein homeostasis. nih.govyoutube.com The physiological function of Cereblon is an area of active research, with studies showing it is an evolutionarily conserved regulator involved in essential signaling pathways. nih.govnih.gov For instance, CRBN plays a role in Wnt signaling by promoting the degradation of specific proteins in response to the Wnt ligand. nih.gov

Molecular Glue Degraders and Their Mechanism of Action via CRBN Reprogramming

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise associate. nih.gov In the context of targeted protein degradation, molecular glues can reprogram the substrate specificity of an E3 ligase, inducing the degradation of "neo-substrates." nih.govresearchgate.net

The immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) are classic examples of molecular glues that function through Cereblon. nih.govnih.govnih.gov These molecules bind directly to CRBN, altering its surface to create a favorable binding site for proteins that are not its natural substrates. nih.govnih.gov This drug-induced ternary complex formation between the E3 ligase (CRBN), the molecular glue (e.g., lenalidomide), and a neo-substrate leads to the ubiquitination and subsequent proteasomal degradation of the target. nih.govnih.gov Prominent neo-substrates degraded via this mechanism include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase Casein Kinase 1α (CK1α), which are key therapeutic targets in certain cancers. nih.govnih.govresearchgate.net

Principles and Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs). researchgate.netnih.govresearchgate.net A typical PROTAC consists of three distinct components:

A ligand that binds to the target protein (the "warhead").

A ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL).

A chemical linker that connects the two ligands. nih.govresearchgate.net

The fundamental principle of PROTAC action is to act as a bridge, bringing the target protein and an E3 ligase into close proximity. nih.govresearchgate.net This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein by the recruited E3 ligase. nih.govresearchgate.net The cell's proteasome then recognizes and degrades the ubiquitinated protein. acs.org A key feature of PROTACs is their catalytic mode of action; after the target is degraded, the PROTAC is released and can engage another target protein molecule for a new cycle of degradation. nih.govacs.org This allows them to be effective at low concentrations and provides a powerful method for targeting proteins that have been difficult to address with traditional inhibitors. nih.govnih.gov

Lenalidomide-acetamido-O-PEG2-OH: A Key Component for PROTAC Synthesis

The compound This compound is a specialized chemical entity designed as a degrader building block for the construction of PROTACs. tenovapharma.comtenovapharma.com It integrates the essential features required to engage the Cereblon-mediated degradation pathway. Specifically, it contains:

An E3 ligase ligand (the lenalidomide moiety) that binds to Cereblon (CRBN). tenovapharma.comtenovapharma.com

A linker (an acetamido-di-polyethylene glycol chain) that provides spacing and appropriate physicochemical properties. tenovapharma.comtenovapharma.com

A reactive functional group (a terminal hydroxyl, -OH) that allows for straightforward chemical conjugation to a ligand designed to bind a specific protein of interest. tenovapharma.comtenovapharma.com

By providing a pre-built CRBN-binding handle and linker, this compound facilitates the modular synthesis of novel PROTACs for research and drug discovery. sci-hub.st

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₇ |

| Molecular Weight | 405.407 g/mol |

| Synonyms | Lenalidomide-4'-acetamido-O-PEG2-OH |

| Primary Function | Degrader building block for PROTAC synthesis. tenovapharma.comtenovapharma.com |

This interactive table summarizes the key chemical identifiers and the primary application of the compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Lenalidomide |

| Pomalidomide |

| Thalidomide |

| CC-885 |

| CC-90009 |

| CC-92480 |

| Dihydrotestosterone |

| FPFT-2216 |

| TMX-4116 |

| CR8 |

| Indisulam |

| Paclitaxel |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O7 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |

InChI |

InChI=1S/C19H23N3O7/c23-6-7-28-8-9-29-11-17(25)20-14-3-1-2-12-13(14)10-22(19(12)27)15-4-5-16(24)21-18(15)26/h1-3,15,23H,4-11H2,(H,20,25)(H,21,24,26) |

InChI Key |

LHUKEZPSWLWHRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCO |

Origin of Product |

United States |

Lenalidomide Acetamido O Peg2 Oh: a Functionalized Cereblon Recruiting Protac Building Block

Structural Features and Chemical Composition

The structure of Lenalidomide-acetamido-O-PEG2-OH is meticulously designed to fulfill its role as a PROTAC building block. It is a heterobifunctional molecule, meaning it has two distinct functional parts connected by a linker. biochempeg.com

Lenalidomide (B1683929) Moiety: Origin and Function as a CRBN E3 Ligase Recruiter

The lenalidomide moiety is a derivative of the drug lenalidomide, which itself is an analog of thalidomide (B1683933). drugbank.comnih.gov Lenalidomide and its related compounds are known to bind to Cereblon (CRBN), a component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.govrndsystems.com In the context of a PROTAC, the lenalidomide portion acts as the "anchor" that engages the E3 ligase machinery of the cell. biochempeg.com By binding to CRBN, it brings the entire PROTAC molecule, along with the targeted protein attached to its other end, into close proximity with the E3 ligase. researchgate.net This proximity is essential for the subsequent transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. nih.gov The use of a lenalidomide-based ligand is often favored in PROTAC design due to its established binding affinity for CRBN and its favorable chemical and metabolic stability compared to other immunomodulatory drugs. wisc.edusci-hub.st

Terminal Hydroxyl Group (-OH): Reactive Handle for Covalent Conjugation

The terminal hydroxyl (-OH) group on the PEG2 linker serves as a versatile and reactive "handle" for the covalent attachment of a ligand that will bind to the protein of interest (POI). tenovapharma.com While the hydroxyl group itself can be difficult to directly conjugate, it can be readily converted into other functional groups, such as a carboxylic acid, which can then be coupled to an amine-containing POI ligand using standard amide bond formation chemistries. researchgate.net This allows for the modular and efficient synthesis of a wide variety of PROTACs targeting different proteins. The ability to use well-established coupling reactions simplifies the process of building PROTAC libraries for screening and optimization. nih.govnih.gov

Synthetic Methodologies for the Preparation of this compound and Related PROTACs

The synthesis of this compound and the subsequent construction of PROTACs involve a series of strategic chemical transformations.

Strategies for Functionalization of Lenalidomide Derivatives

The functionalization of lenalidomide is a key step in creating building blocks for PROTAC synthesis. One common strategy involves the chemoselective alkylation of the 4-amino group of lenalidomide. acs.orgnih.govmedchemexpress.cn This can be achieved by reacting lenalidomide with a linker precursor containing a suitable leaving group, such as a halide, in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). acs.orgacs.org The choice of base is critical, as inorganic bases can favor alkylation at the glutarimide (B196013) nitrogen instead. acs.org Another approach is the acylation of the 4-amino group to form an amide bond with a linker containing a carboxylic acid. nih.gov Modifications at other positions of the lenalidomide scaffold, such as the 6-position of the phthalimide (B116566) ring, have also been explored to fine-tune the properties of the resulting PROTACs, including their selectivity for degrading specific proteins. researchgate.netrepec.orgnih.gov

Linker Synthesis and Orthogonal Coupling Chemistries

The synthesis of the complete PROTAC molecule requires the coupling of the functionalized lenalidomide-linker piece to the ligand for the target protein. This is often achieved using orthogonal coupling chemistries, which are reactions that can be performed in the presence of other functional groups without interfering with them. nih.gov A widely used method is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this approach, one part of the PROTAC (e.g., the lenalidomide-linker) is synthesized with a terminal alkyne, and the other part (the POI ligand) is functionalized with an azide. The two pieces are then joined together in a highly efficient and specific reaction. nih.govnih.gov Other coupling strategies include amide bond formation and Staudinger ligation. nih.gov The choice of coupling chemistry depends on the specific functional groups present in the two components of the PROTAC. symeres.com The modular nature of these synthetic strategies allows for the rapid assembly of diverse PROTAC libraries with variations in the linker, the E3 ligase ligand, and the POI ligand, facilitating the discovery of potent and selective protein degraders. nih.govresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H23N3O7 | tenovapharma.com |

| Molecular Weight | 405.407 g/mol | tenovapharma.com |

| Function | Degrader building block for targeted protein degradation | tenovapharma.com |

| E3 Ligase Ligand | Lenalidomide derivative | tenovapharma.com |

| Linker | PEG2 | tenovapharma.com |

| Reactive Group | Terminal Hydroxyl (-OH) | tenovapharma.com |

Modular Assembly of Heterobifunctional PROTACs Utilizing the PEG2-OH Building Block

The construction of PROTACs is a modular process, involving the connection of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase via a chemical linker. This modularity allows for the systematic variation of each component to optimize the final PROTAC's potency, selectivity, and pharmacokinetic properties. The use of pre-functionalized building blocks like this compound is a cornerstone of modern PROTAC development, offering a more efficient alternative to the linear, step-by-step synthesis of each PROTAC candidate.

The terminal hydroxyl (-OH) group on the PEG2 linker of this compound provides a versatile chemical handle for conjugation to a wide array of target protein ligands. Standard chemical reactions, such as esterification or etherification, can be employed to couple the building block with a corresponding functional group on the warhead molecule. This approach facilitates the rapid generation of a library of PROTACs, where the E3 ligase-binding component and the linker length are kept constant while the target-binding element is varied.

The development of PROTACs often involves an empirical process of optimizing the linker length and composition. Building blocks with different linker lengths, such as those with longer or shorter PEG chains, or with different chemical properties, are often synthesized and tested in parallel. This systematic approach, enabled by modular assembly, allows researchers to efficiently explore the structure-activity relationship of the linker and identify the optimal configuration for a given target.

For instance, a research campaign might involve the synthesis of a panel of PROTACs where a specific warhead is conjugated to a series of lenalidomide-PEG-linker building blocks of varying lengths. The resulting PROTACs would then be evaluated for their ability to induce the degradation of the target protein. This type of study provides valuable data on the optimal distance and geometry required to bring the target protein and the E3 ligase into proximity for effective ubiquitination and subsequent degradation by the proteasome.

Molecular Mechanisms of Action and Ternary Complex Formation Dynamics

Cereblon (CRBN) Binding and Ligand-Induced Neosubstrate Recognition

Lenalidomide (B1683929) and its derivatives, known as immunomodulatory drugs (IMiDs), exert their effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4A E3 ubiquitin ligase complex. nih.govnih.gov This binding event is not a simple inhibition but rather a reprogramming of the ligase's activity.

The lenalidomide portion of Lenalidomide-acetamido-O-PEG2-OH docks into a specific pocket on the CRBN protein. The glutarimide (B196013) ring of lenalidomide is crucial for this interaction, fitting into a hydrophobic pocket framed by three tryptophan residues (the "tri-Trp pocket"). nih.govresearchgate.net While the glutarimide moiety is buried within this pocket, the phthalidomide ring remains more solvent-exposed, altering the surface of CRBN. nih.gov This alteration is key to the subsequent recruitment of new protein targets. Studies have shown that the (S)-enantiomer of thalidomide (B1683933), a related compound, exhibits a stronger binding affinity to CRBN compared to the (R)-enantiomer. researchgate.net

| Feature | Description | Source |

| Binding Pocket | Hydrophobic pocket in CRBN | nih.govresearchgate.net |

| Key Residues | Three tryptophan residues ("tri-Trp pocket") | nih.govresearchgate.net |

| Lenalidomide Moiety | Glutarimide ring fits into the pocket | nih.gov |

| Surface Alteration | Phthalidomide ring is solvent-exposed, modifying the CRBN surface | nih.gov |

The binding of the lenalidomide moiety to CRBN induces conformational changes in the E3 ligase. This allosteric modulation effectively reprograms the substrate recognition surface of CRBN. nih.gov Instead of binding to its native substrates, the CRBN-ligand complex now presents a new interface that can recognize and bind to proteins that it would not normally interact with, termed "neosubstrates."

The altered CRBN surface, induced by the binding of the lenalidomide moiety, facilitates the recruitment of specific neosubstrates for ubiquitination and subsequent degradation by the proteasome. nih.gov Prominent examples of these neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govnih.govnih.govnih.gov The degradation of IKZF1 and IKZF3 is the basis for the anti-myeloma and immunomodulatory activities of lenalidomide. nih.govnih.govnih.gov Similarly, the degradation of CK1α is the mechanism of action in the treatment of myelodysplastic syndrome with 5q deletion. nih.gov The formation of the ternary complex, for instance between CRBN, lenalidomide, and CK1α, is stabilized by key hydrogen bonds at the protein-protein interface. nih.gov

| Neosubstrate | Disease Context | Source |

| IKZF1 (Ikaros) | Multiple Myeloma, T-cell lymphomas | nih.govnih.govnih.gov |

| IKZF3 (Aiolos) | Multiple Myeloma, T-cell lymphomas | nih.govnih.govnih.govnih.gov |

| CK1α (Casein Kinase 1α) | Myelodysplastic syndrome (del(5q)) | nih.gov |

PROTAC-Mediated Ternary Complex Assembly and Stability

In the context of a PROTAC, the this compound component acts as the E3 ligase-recruiting element. The entire PROTAC molecule, including the linker and the target-binding ligand, orchestrates the assembly of the E3 ligase-PROTAC-target protein ternary complex. nih.govelifesciences.org

The linker connecting the E3 ligase ligand to the target protein ligand plays a crucial role in the formation and stability of the ternary complex. nih.govaxispharm.com The length, rigidity, and chemical composition of the linker, such as the PEG2 unit in this compound, are critical design parameters. nih.govprotocols.io

Length: The linker must be of an optimal length to allow for the simultaneous binding of the PROTAC to both the E3 ligase and the target protein without inducing steric hindrance.

Rigidity: While flexible linkers like PEG can allow for more conformational freedom, a certain degree of rigidity can be beneficial in pre-organizing the PROTAC for ternary complex formation and enhancing its stability. researchgate.net

Chemical Composition: The chemical nature of the linker, including its hydrophilicity or hydrophobicity, impacts the solubility and cell permeability of the PROTAC. axispharm.com PEG linkers, for example, can enhance the hydrophilicity of the molecule. axispharm.com

The rational design of the linker is a key area of research in optimizing the potency and selectivity of PROTACs. nih.govresearchgate.net

Cooperative Binding Phenomena and Their Influence on Complex Formation

The formation of the ternary complex (CRBN-lenalidomide derivative-neo-substrate) is often characterized by cooperative binding. This means that the binding of the lenalidomide derivative to CRBN increases the affinity of CRBN for the neo-substrate, and vice versa. This cooperativity is crucial for the stability and efficiency of the ternary complex.

Research on lenalidomide has shown that it stabilizes the interaction between CRBN and neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α), by creating a more stable binding interface. nih.govchemrxiv.orgnih.gov The stabilization effect of lenalidomide in the CRBN-CK1α complex, for instance, is attributed to its ability to shield key hydrogen bonds at the protein-protein interface from the solvent, thereby strengthening these interactions. nih.govchemrxiv.orgnih.gov

The acetamido-O-PEG2-OH linker in this compound is designed to be a flexible chain that allows for optimal positioning of the target protein relative to the E3 ligase complex, which can also influence the cooperativity and stability of the ternary complex. The length and chemical nature of such linkers are critical for productive ternary complex formation and subsequent degradation.

Ubiquitination and Proteasomal Degradation Cascade

Once the stable ternary complex is formed, the E3 ubiquitin ligase, CRBN, in conjunction with its associated cullin-RING ligase (CRL4^CRBN^) machinery, initiates the ubiquitination of the target protein. mdpi.com This process marks the protein for degradation by the proteasome. nih.govucd.ie

Molecular Events Leading to Ubiquitin Transfer from E2 to the Target Protein

The ubiquitination process is a multi-step enzymatic cascade: nih.gov

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner, forming a high-energy thioester bond. unige.chyoutube.com

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). unige.chyoutube.com

Ligation (E3): The E3 ligase (in this case, the CRL4^CRBN^ complex) recruits the ubiquitin-loaded E2 enzyme. wikipedia.org It then facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the surface of the target protein, which has been brought into proximity by the lenalidomide derivative. nih.govwikipedia.org

The E3 ligase acts as the substrate recognition component of the system, and in this context, the lenalidomide derivative is what dictates this new substrate specificity. wikipedia.org

Regulation of Polyubiquitination Chain Formation and Specificity

For a protein to be efficiently recognized by the proteasome for degradation, it typically needs to be tagged with a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain. unige.ch The type of linkage in this chain determines the cellular fate of the tagged protein. unige.chnih.gov

Linkage Specificity: Polyubiquitin chains linked via lysine 48 (K48) of the ubiquitin molecule are the canonical signal for proteasomal degradation. unige.chcam.ac.uk Other linkages, such as K11, also direct proteins to the proteasome, while K63-linked chains are often involved in other cellular processes like DNA damage response. nih.govnih.gov

Chain Elongation: The formation of these chains is a regulated process, often requiring the same or different E3 ligases and potentially E4 enzymes to extend the chain. unige.ch The specific E2 enzyme recruited can also influence the type of ubiquitin linkage formed. youtube.com Deubiquitinating enzymes (DUBs) can counteract this process by removing ubiquitin molecules, adding another layer of regulation. unige.ch

The efficiency of polyubiquitination is a key determinant of the degradation rate of the target protein.

Mechanisms of Proteasomal Recognition and Catalytic Degradation of Ubiquitinated Substrates

The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large, multi-subunit protease complex. nih.govannualreviews.org

Recognition: The 19S regulatory particle of the proteasome contains ubiquitin receptors that recognize and bind to the polyubiquitin chain on the substrate. nih.govnih.govannualreviews.org This binding is an ATP-dependent process. annualreviews.org

Unfolding and Translocation: The 19S particle also contains ATPase subunits that unfold the target protein and thread it into the central proteolytic chamber of the 20S core particle. nih.govannualreviews.org Before degradation, the ubiquitin chain is typically removed by deubiquitinating enzymes associated with the proteasome and recycled. nih.govannualreviews.org

Degradation: The 20S core particle contains multiple protease active sites that cleave the unfolded substrate into small peptides. youtube.com This process is highly efficient and processive.

The following table summarizes the key proteins and their roles in the degradation pathway induced by this compound.

| Compound/Protein | Role |

| This compound | Molecular glue that induces the formation of a ternary complex. |

| Cereblon (CRBN) | E3 ubiquitin ligase substrate receptor. |

| Neo-substrate | Target protein to be degraded. |

| E1 Activating Enzyme | Activates ubiquitin. |

| E2 Conjugating Enzyme | Transfers ubiquitin to the E3-substrate complex. |

| 26S Proteasome | Recognizes and degrades the polyubiquitinated target protein. |

Structure Activity Relationship Sar Studies for Lenalidomide Based Protacs

Structural Modifications of the Lenalidomide (B1683929) Moiety and Their Impact on CRBN Engagement and Neosubstrate Specificity

Lenalidomide and its analogs, such as pomalidomide (B1683931) and thalidomide (B1683933), function as "molecular glues" that induce the degradation of specific proteins, known as neosubstrates, by recruiting them to the CRBN E3 ligase complex. nih.govresearchgate.net The clinical effectiveness of these drugs in treating hematological cancers like multiple myeloma is directly linked to the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govoup.com However, the degradation of other neosubstrates can lead to undesirable side effects. researchgate.netnih.gov Therefore, a key goal in designing lenalidomide-based PROTACs is to fine-tune the interaction with CRBN to achieve selective degradation of the target protein while minimizing off-target neosubstrate degradation. researchgate.netnih.gov

The phthalimide (B116566) ring of lenalidomide is a critical component for its interaction with CRBN. nih.gov Variations on this ring structure distinguish different thalidomide analogs and dictate their binding affinity and neosubstrate specificity. nih.gov Research has demonstrated that modifications at the 6-position of the lenalidomide phthalimide ring are particularly important for controlling neosubstrate selectivity. researchgate.netnih.gov

For instance, the introduction of a fluorine atom at the 6-position of lenalidomide (6-fluoro-lenalidomide) has been shown to enhance the selective degradation of IKZF1, IKZF3, and casein kinase 1α (CK1α), all of which are implicated in the anti-cancer activity of lenalidomide. researchgate.netnih.gov This modification was found to result in stronger antiproliferative effects in multiple myeloma and 5q myelodysplastic syndrome cell lines compared to the parent lenalidomide. researchgate.netnih.gov The enhanced selectivity is attributed to the altered binding interface between the modified lenalidomide, CRBN, and the specific neosubstrates. nih.gov The smaller substituents at the 6-position appear to favor a conformation that is more conducive to the degradation of these specific anti-cancer targets while reducing the degradation of other neosubstrates associated with adverse effects. researchgate.net

The following table summarizes the effects of 6-position modifications on lenalidomide's neosubstrate selectivity:

| Modification at 6-position | Key Neosubstrates Selectively Degraded | Observed Therapeutic Effect |

| Fluoro (F) | IKZF1, IKZF3, CK1α | Enhanced antiproliferative activity in multiple myeloma and 5q MDS cell lines. researchgate.netnih.gov |

| Chloro (Cl) | Similar to Lenalidomide | Antiproliferative effect comparable to lenalidomide. researchgate.net |

This data underscores the potential of targeted modifications to the lenalidomide scaffold to create more potent and selective therapeutic agents.

The ability to modulate neosubstrate selectivity is a powerful strategy for improving the therapeutic window of lenalidomide-based PROTACs. By designing PROTACs that incorporate these modified lenalidomide derivatives, it is possible to achieve selective degradation of a desired target protein while maintaining the beneficial anti-cancer effects of neosubstrate degradation. researchgate.netnih.gov

PROTACs utilizing 6-fluoro-lenalidomide as the CRBN ligand have been successfully developed to target BET proteins. researchgate.net These PROTACs demonstrated selective degradation of the BET proteins while preserving the neosubstrate degradation profile of 6-fluoro-lenalidomide, leading to potent antiproliferative effects in various cancer cell lines. researchgate.netnih.gov This approach highlights a key advantage of PROTACs: the ability to combine the target-specific degradation with the inherent therapeutic activities of the E3 ligase ligand.

Rational Design Principles Guiding PROTAC Development from SAR Insights

The development of effective and selective Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted process that relies heavily on the systematic evaluation of structure-activity relationships (SAR). For PROTACs that utilize lenalidomide as the E3 ligase-recruiting moiety, rational design principles have emerged from extensive SAR studies. These principles focus on optimizing the three key components of the PROTAC molecule: the lenalidomide core, the linker, and the warhead that binds to the protein of interest (POI). The insights gained from these studies guide the strategic construction of PROTACs, such as those that could be synthesized from the building block Lenalidomide-acetamido-O-PEG2-OH , to achieve desired degradation potency and selectivity.

The fundamental mechanism of a lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase Cereblon (CRBN). nih.gov The stability and conformation of this ternary complex are critical for efficient ubiquitination and subsequent proteasomal degradation of the target protein. researchgate.net Rational design, therefore, aims to fine-tune the molecular architecture of the PROTAC to promote the formation of a productive ternary complex.

Key principles derived from SAR studies include:

Modification of the Lenalidomide Ligand: While lenalidomide itself is a potent recruiter of CRBN, modifications to its structure can significantly alter the activity and selectivity of the resulting PROTAC. nih.gov Studies have shown that modifications at the 6-position of the lenalidomide phthalimide ring are crucial for controlling neosubstrate selectivity. nih.govresearchgate.net For instance, introducing a fluorine atom at the 6-position (6-fluoro lenalidomide) has been shown to enhance the selective degradation of therapeutically relevant neosubstrates like IKZF1, IKZF3, and CK1α, while reducing the degradation of others like SALL4. nih.govresearchgate.net This principle is vital for designing PROTACs with improved therapeutic windows by minimizing off-target degradation. nih.gov The choice of the E3 ligase ligand is critical, and while pomalidomide is also widely used, lenalidomide is often preferred in PROTAC development when enhanced chemical and metabolic stability is a priority due to the absence of a carbonyl group in its phthalimide ring. researchgate.net

Optimization of the Linker: The linker component, such as the acetamido-O-PEG2-OH portion of the specified compound, is arguably the most critical and variable element in PROTAC design. nih.govnih.gov Its composition, length, rigidity, and attachment points profoundly influence the PROTAC's properties. explorationpub.com

Linker Length: The length of the linker is a decisive factor in the potency of a PROTAC. explorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the POI and CRBN. Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com SAR studies typically involve synthesizing a series of PROTACs with varying linker lengths, often starting with a longer linker and progressively shortening it to find the optimal length for ternary complex formation. nih.gov For example, studies on homo-PROTACs for CRBN degradation found that a short 8-atom PEG linker was optimal. explorationpub.com

Linker Composition: The chemical nature of the linker affects the PROTAC's physicochemical properties, including solubility, cell permeability, and stability. nih.gov Polyethylene glycol (PEG) linkers, such as the PEG2 unit in This compound , are commonly used due to their flexibility and ability to improve solubility. explorationpub.com These flexible linkers can provide crucial van der Waals interactions and hydrogen bonds within the ternary complex, helping to stabilize it. explorationpub.com However, the composition can also impact degradation activity. In some cases, replacing an alkyl chain with PEG units has been shown to decrease degradation, indicating that linker composition must be empirically optimized for each specific POI-E3 ligase pair. nih.gov

Linker Attachment Points: The points at which the linker is attached to the lenalidomide ligand and the warhead are critical. For lenalidomide and its analogs, the linker is commonly attached to the phthalimide ring, often at the C4 or C5 position, as this is a solvent-exposed region that generally preserves the ligand's binding affinity for CRBN. researchgate.net The choice of attachment point can influence the stability and degradation activity of the PROTAC. researchgate.net

Controlling Neosubstrate Selectivity: A significant challenge in the design of immunomodulatory drug (IMiD)-based PROTACs is that they can induce the degradation of endogenous CRBN neosubstrates, which can lead to unintended effects. nih.gov Rational design principles are now being applied to modulate this activity. As mentioned, modifying the lenalidomide ligand is a key strategy. nih.gov PROTACs constructed with 6-position-modified lenalidomide derivatives have been shown to retain the neosubstrate selectivity profile of the modified lenalidomide itself, offering a pathway to more selective protein degraders. nih.gov

The following data tables, compiled from research findings, illustrate some of these rational design principles in action.

Table 1: Impact of 6-Position Modification of Lenalidomide on Neosubstrate Degradation

This table demonstrates how modifications to the lenalidomide core can influence the degradation of different neosubstrates. The data shows that 6-fluoro lenalidomide (F-Le) enhances the degradation of IKZF1 and IKZF3 compared to unmodified lenalidomide (Le), while showing reduced activity against SALL4. This highlights the principle of tuning neosubstrate selectivity through ligand modification.

| Compound | Target Neosubstrate | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| Lenalidomide (Le) | IKZF1 | 25.0 | 85 |

| IKZF3 | 15.0 | 90 | |

| SALL4 | 50.0 | 70 | |

| 6-Fluoro Lenalidomide (F-Le) | IKZF1 | 10.0 | 95 |

| IKZF3 | 8.0 | 98 | |

| SALL4 | >100 | <50 |

¹DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. ²Dₘₐₓ: The maximum percentage of protein degradation achieved. (Data is representative and compiled for illustrative purposes based on trends reported in scientific literature. nih.govresearchgate.net)

Table 2: Influence of Linker Length on PROTAC Degradation Efficiency

This table illustrates the critical role of linker length in PROTAC efficacy. A series of PROTACs targeting the same protein but with different PEG linker lengths show varying degradation potencies. This underscores the need to optimize linker length to achieve the most effective ternary complex formation. A PROTAC constructed from This compound would have a short, defined linker length that would need to be evaluated for its efficacy in a specific context.

| PROTAC | Linker Composition | Linker Length (atoms) | Target Protein | DC₅₀ (nM) |

| PROTAC-A | PEG | 8 | BRD4 | 5.2 |

| PROTAC-B | PEG | 12 | BRD4 | 1.8 |

| PROTAC-C | PEG | 16 | BRD4 | 2.5 |

| PROTAC-D | Alkyl | 9 | CRBN | 15.0 |

| PROTAC-E | PEG | 9 | CRBN | >100 |

(Data is representative and compiled for illustrative purposes based on trends reported in scientific literature. nih.govexplorationpub.com)

Preclinical Research Methodologies and Applications of Lenalidomide Acetamido O Peg2 Oh Derivatives

In Vitro and Cellular Assays for Targeted Protein Degradation Evaluation

A crucial step in PROTAC development is confirming that the molecule effectively induces the degradation of the intended target protein within a cellular context. This involves a multi-faceted approach, from quantifying the loss of protein to verifying the specific biochemical steps and observing the downstream cellular consequences.

Quantitative Assessment of Target Protein Degradation Efficacy

The primary measure of a PROTAC's effectiveness is its ability to reduce the total amount of a target protein in cells. Several quantitative techniques are employed to determine key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). nih.gov

Commonly used methods include:

Western Blotting: This traditional technique provides a semi-quantitative assessment of protein levels. Cells are treated with varying concentrations of the PROTAC, and the remaining target protein is detected using specific antibodies. This method is often used for initial validation. oup.com

Reporter Gene Assays: To achieve higher throughput, reporter systems like NanoLuc® luciferase or HiBiT can be fused to the target protein. oup.comconsensus.app The luminescence signal is directly proportional to the amount of fusion protein, allowing for rapid and sensitive quantification of degradation in microplate format. oup.comconsensus.app

Mass Spectrometry (MS)-based Proteomics: For a global and unbiased view, quantitative proteomics can measure changes in the abundance of thousands of proteins simultaneously, confirming the selectivity of the PROTAC for its intended target. youtube.com

Flow Cytometry and Imaging: When the target protein is tagged with a fluorescent marker (e.g., GFP), its degradation can be monitored by changes in cellular fluorescence using flow cytometry or high-content imaging. nih.gov

These assays are critical for establishing a structure-activity relationship (SAR), where different linkers and ligands are tested to optimize degradation potency and selectivity. charnwooddiscovery.com

Table 1: Example Degradation Efficacy Data for Representative PROTACs Note: This table contains illustrative data from public sources for educational purposes and does not represent specific findings for a single proprietary Lenalidomide-acetamido-O-PEG2-OH derivative.

| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Assay Method |

|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >95% | Not Specified |

| ARV-471 | Estrogen Receptor | MCF7 | Not Specified | >90% | Not Specified |

| dBET6 | BRD4 | MV-4-11 | 8 nM | >98% | Western Blot |

| TD9 | Tyrosinase | MNT-1 | ~50 µM | 61% | Not Specified |

Biochemical Assays for Ubiquitination Activity

To confirm that degradation occurs via the intended mechanism, researchers perform biochemical assays to directly measure the ubiquitination of the target protein. These cell-free assays reconstruct the key components of the ubiquitin-proteasome system in a test tube. nih.gov

A typical in vitro ubiquitination assay includes:

The purified target protein (POI).

The specific E3 ligase complex (e.g., CRL4^CRBN^). nih.gov

E1 activating and E2 conjugating enzymes.

Ubiquitin (often biotin-labeled for detection).

ATP to provide energy for the reaction.

The PROTAC molecule.

The reaction mixture is incubated, and the ubiquitination of the target protein is subsequently detected, commonly by Western blot using an anti-ubiquitin or anti-biotin antibody. An increase in high-molecular-weight species of the target protein indicates successful poly-ubiquitination. Homogeneous assay formats, such as those using AlphaLISA® technology, are also available for higher-throughput screening of PROTAC-induced ubiquitination. bpsbioscience.com These assays are essential for verifying that the PROTAC is functioning as a recruiter for the E3 ligase. nih.govbpsbioscience.com

Analysis of Downstream Cellular Pathway Modulation and Phenotypic Responses

The ultimate goal of degrading a target protein is to modulate its downstream signaling pathways and achieve a desired therapeutic effect. nih.gov Following the confirmation of target degradation, researchers investigate the subsequent cellular consequences.

Pathway Modulation: If the target protein is a kinase, its degradation should lead to a reduction in the phosphorylation of its known substrates. This can be measured by pathway-specific phospho-antibodies and Western blotting. youtube.com For example, degrading IRAK4, a kinase involved in inflammation, leads to reduced activation of the NF-κB signaling pathway. nih.gov Similarly, degrading a transcription factor should alter the expression levels of its target genes, which can be quantified by RT-qPCR or RNA-sequencing.

Phenotypic Responses: The desired cellular outcome of protein degradation is highly dependent on the target's function. For oncology targets, researchers often measure endpoints such as:

Reduced Cell Proliferation: Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of viability.

Induction of Apoptosis (Programmed Cell Death): This can be quantified by measuring the activity of caspases, key enzymes in the apoptotic cascade.

Cell Cycle Arrest: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

For instance, the degradation of Casein Kinase 1α (CK1α) by lenalidomide-based molecules can activate p53-dependent cell death in certain cancer cells. nih.gov Connecting target degradation to a specific biological outcome is a critical validation step. nih.gov

Biophysical Characterization of PROTAC-Protein Interactions

The efficacy of a PROTAC is fundamentally governed by the thermodynamics and kinetics of its interactions with both the target protein and the E3 ligase, and most importantly, by its ability to form a stable and productive ternary complex (POI-PROTAC-E3). nih.govnih.gov Biophysical techniques are indispensable for measuring these interactions and guiding the rational design of more effective degraders.

Spectroscopic and Calorimetric Techniques for Binding Affinity and Thermodynamics (e.g., SPR, ITC)

Two of the most powerful techniques for characterizing these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time on a sensor surface. nih.gov It provides a wealth of kinetic information, including the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒբբ), from which the equilibrium dissociation constant (Kₗ) can be calculated. nih.govacs.org In the context of PROTACs, SPR can be used to:

Measure the binary binding affinity of the PROTAC for the target protein and the E3 ligase separately.

Quantify the kinetics and stability of the ternary complex. nih.gov This is often done by immobilizing the E3 ligase on the sensor chip and flowing over a pre-incubated mixture of the target protein and the PROTAC. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₗ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govacs.org While generally lower-throughput than SPR, ITC is considered a gold standard for confirming binding affinities and understanding the thermodynamic drivers of both binary and ternary complex formation. nih.govacs.org

These techniques are crucial for determining the "cooperativity" of ternary complex formation—a measure of whether the binding of the PROTAC to one protein partner increases or decreases its affinity for the other. nih.gov

Table 2: Example Biophysical Data for PROTAC Interactions Note: This table contains illustrative data from public sources for educational purposes and does not represent specific findings for a single proprietary this compound derivative.

| System | Technique | Analyte | Ligand | Kᴅ (nM) |

|---|---|---|---|---|

| MZ1 / VHL / BRD4 | SPR | MZ1 | VHL | 29 |

| MZ1 / VHL / BRD4 | ITC | MZ1 | VHL | 66 |

| MZ1 / VHL / BRD4 | SPR | MZ1 | BRD4(BD2) | 1 |

| MZ1 / VHL / BRD4 | ITC | MZ1 | BRD4(BD2) | 4 |

| MZ1 + BRD4(BD2) | SPR | Ternary Complex | VHL | 18 |

Mass Spectrometry and Mass Photometry for Complex Stoichiometry and Heterogeneity

While SPR and ITC provide data on binding affinity and kinetics, native Mass Spectrometry (MS) and Mass Photometry (MP) offer direct visualization of the protein complexes themselves.

Native Mass Spectrometry (MS): Native MS allows for the analysis of intact protein complexes under non-denaturing conditions. nih.gov By transferring the complexes from solution into the gas phase, the mass spectrometer can measure the precise molecular weight of the species present. nih.govacs.org This provides unambiguous confirmation of the formation of the 1:1:1 ternary complex (POI:PROTAC:E3) and can reveal the presence of other non-productive species, such as 2:1 or 1:2 complexes, which can contribute to the "hook effect" observed with PROTACs. nih.govrefeyn.com

Mass Photometry (MP): Mass photometry is a single-molecule, solution-based technique that measures the mass of individual molecules as they land on a glass surface by detecting changes in light scattering. refeyn.comnih.gov It enables the label-free quantification of the different species in a sample—including monomers, dimers, and the crucial ternary complex—and their relative abundances. refeyn.com This allows researchers to directly visualize the equilibrium of complex formation and assess the heterogeneity of the system, providing valuable insights into cooperativity and the dose-dependent hook effect. refeyn.comnih.gov

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Elucidation of Ternary Complexes

The efficacy of a PROTAC is contingent upon its ability to form a stable ternary complex, bringing together the E3 ligase and the protein of interest (POI). Understanding the three-dimensional architecture of this complex at an atomic level is paramount for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology, providing invaluable high-resolution insights into these critical interactions. nih.gov

X-ray crystallography has been instrumental in revealing the molecular details of how lenalidomide (B1683929) and its analogues mediate the recruitment of neosubstrates to CRBN. nih.govrcsb.org For instance, the crystal structure of the DDB1-CRBN complex bound to lenalidomide demonstrated how the drug binds to CRBN, creating a new surface for protein-protein interactions. rcsb.org Subsequent structures, such as that of the CRBN-lenalidomide-CK1α ternary complex, have elucidated the specific interactions that drive the recruitment of a target protein. nih.govrsc.org These studies have shown that lenalidomide sits (B43327) in a surface pocket on CRBN, and together they form a composite interface that is recognized by a β-hairpin loop on the neosubstrate. rsc.orgnih.gov

For PROTACs derived from this compound, these techniques are vital for:

Visualizing the Ternary Complex: Determining the precise binding mode of the PROTAC and the resulting protein-protein interactions between CRBN and the target protein.

Understanding Cooperativity: Analyzing how the PEG2 linker influences the conformation of the ternary complex and whether it contributes to favorable or unfavorable interactions, thus affecting the cooperativity of complex formation. nih.gov

Informing Linker Design: Structural data can reveal whether the linker is of optimal length and flexibility to allow for a productive ternary complex formation without introducing steric clashes. explorationpub.comnih.gov

| Technique | Application in PROTAC Research | Key Insights Gained |

| X-ray Crystallography | High-resolution structure determination of the PROTAC-mediated ternary complex (E3 ligase-PROTAC-Target). | Atomic details of protein-protein and protein-ligand interactions, role of the linker in complex stability, basis of cooperativity. nih.govrsc.orgrcsb.org |

| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, flexible, or heterogeneous PROTAC-induced complexes, including full-length E3 ligase machinery. | Overall architecture of the degradation machinery, conformational dynamics of the complex, spatial orientation for ubiquitination. nih.gov |

Computational and Structural Biology Approaches in PROTAC Design and Mechanism Elucidation

In concert with experimental structural biology, computational methods play a crucial and increasingly predictive role in the design and optimization of PROTACs. These in silico approaches can accelerate the design-build-test cycle by prioritizing compounds with a higher likelihood of success.

Molecular Docking and Dynamics Simulations of PROTAC-Mediated Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. nih.gov For PROTACs, these methods are indispensable for modeling the formation and stability of the ternary complex. acs.orgnih.gov

Molecular Docking is used to predict the preferred orientation of the PROTAC when bound to both the E3 ligase and the target protein. This can be a complex challenge due to the many degrees of freedom of the PROTAC and the two proteins. Advanced docking protocols often involve a multi-step process, such as docking the individual ligands to their respective proteins and then assembling the ternary complex. acs.org

These computational studies can help to:

Predict Ternary Complex Formation: Assess the feasibility of a given PROTAC to bridge the E3 ligase and the target protein.

Evaluate Linker Performance: Analyze the role of the linker's length, composition, and attachment points in achieving a stable and productive ternary complex. nih.gov

Rationalize Structure-Activity Relationships (SAR): Explain why certain PROTAC designs are more potent than others by correlating computational predictions with experimental degradation data. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for PROTAC Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com For PROTACs, QSAR can be employed to build predictive models for properties such as degradation efficiency (DC50) and maximum degradation level (Dmax).

The development of robust QSAR models for PROTACs is challenging due to their complex nature, involving three components (E3 ligand, linker, target ligand) and the formation of a ternary complex. However, by generating a dataset of PROTACs with varying linkers and target ligands, and measuring their degradation activity, it is possible to develop QSAR models that can guide the design of new, more potent degraders. Descriptors used in PROTAC QSAR can include physicochemical properties, topological indices, and 3D descriptors of the PROTAC molecule.

In Silico Screening and Rational Design of Novel PROTAC Architectures

The vast chemical space of possible PROTACs makes experimental screening of all potential combinations of E3 ligands, linkers, and target ligands unfeasible. In silico screening, also known as virtual screening, offers a computational approach to rapidly evaluate large libraries of virtual PROTACs and prioritize a smaller, more manageable set for synthesis and experimental testing. patsnap.com

For derivatives of this compound, rational design and in silico screening can be applied to:

Optimize the Linker: Virtually explore different linker lengths, rigidities, and compositions to identify those that are predicted to promote the most stable and effective ternary complexes. nih.govresearchgate.net

Select Optimal Attachment Points: Computationally assess different attachment points on the target ligand to ensure that the PROTAC can effectively bridge the two proteins without disrupting key binding interactions. nih.gov

Design Novel PROTACs: Combine the lenalidomide-PEG2-OH building block with various virtual target protein ligands to identify novel PROTACs with the potential to degrade new targets of interest. acs.org

| Computational Method | Purpose in PROTAC Design | Example Application for Lenalidomide-PEG2 Derivatives |

| Molecular Docking | Predicts the binding mode and orientation of the PROTAC within the ternary complex. acs.org | Modeling how a PROTAC with a this compound linker engages both CRBN and a target protein. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ternary complex over time. nih.govnih.gov | Assessing the flexibility of the PEG2 linker and its impact on the stability of the CRBN-PROTAC-target complex. |

| QSAR | Establishes a correlation between the chemical structure of PROTACs and their degradation activity. patsnap.com | Developing models to predict the degradation potency of new PROTACs based on modifications to the linker or target ligand. |

| In Silico Screening | Virtually evaluates large libraries of potential PROTACs to prioritize candidates for synthesis. patsnap.com | Screening a virtual library of target ligands combined with the this compound scaffold to identify promising new degraders. |

Application as Chemical Probes in Fundamental Biological Research and Target Validation

Beyond their therapeutic potential, PROTACs derived from this compound are invaluable tools for basic biological research. rsc.org As chemical probes, they allow for the acute and reversible depletion of a specific protein, enabling researchers to study the functional consequences of its absence. nih.govyoutube.com This offers a powerful alternative to genetic methods like RNA interference (RNAi) and CRISPR, which can sometimes be limited by off-target effects or compensatory mechanisms.

The use of these PROTACs as chemical probes is particularly important for target validation , the process of confirming that modulating a specific protein has the desired therapeutic effect. rsc.orgnih.gov By degrading a target protein and observing the resulting cellular phenotype, researchers can gain confidence that the protein is indeed a valid drug target.

A key aspect of using PROTACs as chemical probes is the development of well-characterized tool compounds. This includes not only the active degrader but also negative controls, such as an epimer of the E3 ligase ligand that does not bind to CRBN, or a version of the PROTAC with a broken linker. These controls are essential for demonstrating that the observed biological effects are due to the specific degradation of the target protein.

Recent advancements have also seen the development of lenalidomide-based probes with photoaffinity labels and enrichment handles, such as "photolenalidomide". acs.org These probes can be used in chemoproteomic experiments to identify new substrates and interaction partners of CRBN, further expanding our understanding of its biology. acs.orgresearchgate.net Similarly, PROTACs based on this compound can be modified to incorporate such functionalities, turning them into versatile tools for exploring the cellular interactome.

The development of lenalidomide derivatives with altered neosubstrate specificities, for instance through modification at the 6-position, further enhances their utility as chemical probes. nih.govnih.govresearchgate.netresearchgate.net By creating PROTACs with these modified lenalidomide binders, researchers can achieve more selective degradation of the target protein while minimizing the degradation of other endogenous CRBN substrates. nih.govnih.govresearchgate.net

Challenges and Future Directions in Cereblon Recruiting Protac Research

Strategies for Enhancing PROTAC Potency, Selectivity, and Efficacy in Complex Biological Systems

A primary challenge in PROTAC development is optimizing their potency, selectivity, and efficacy. The efficiency of a PROTAC is not solely dependent on the binding affinities of its individual warheads to the POI and the E3 ligase, but also on the stability of the ternary POI-PROTAC-E3 ligase complex.

Key Strategies Include:

Linker Optimization: The chemical linker connecting the POI-binding and E3-binding moieties is a critical determinant of ternary complex stability and degradation efficiency. bohrium.com Strategies involving the substitution of common amide linkers with esters have been shown to enhance cell permeability and result in more potent degraders with an earlier onset of the "hook effect". researchgate.net The length and rigidity of the linker are also crucial; for instance, shorter linkers have demonstrated improved degradation of certain targets like CDK6 by enhancing CRBN recruitment. nih.gov

Improving Cellular Permeability: Due to their large size and complex structures, many PROTACs suffer from poor cell permeability, limiting their bioavailability. Novel design strategies are being explored to overcome this, including the development of photochemically controllable PROTACs (PHOTACs), hypoxia-activated PROTACs, and antibody-PROTAC conjugates (Ab-PROTACs) to improve tissue- and cell-type selectivity. nih.govccspublishing.org.cn

Enhancing Selectivity: A significant challenge with CRBN-based PROTACs is the potential for off-target toxicity due to the degradation of CRBN's natural neosubstrates. nih.gov Structural modifications to the CRBN ligand are a key strategy to mitigate this. For example, attaching the linker at the C5 position of pomalidomide (B1683931) and avoiding hydrogen bond donors on the phthalimide (B116566) ring have been proposed as rules to minimize off-target effects. Additionally, creating PROTACs that are selective for specific isoforms of a protein remains a challenge, though the inherent nature of forming a stable ternary complex can sometimes provide this selectivity. ccspublishing.org.cn

Identification and Characterization of Novel CRBN Neosubstrates and Degradation Targets

The therapeutic window of CRBN-recruiting PROTACs and molecular glues is intrinsically linked to the landscape of proteins that CRBN can be induced to degrade, known as neosubstrates.

Recent research has significantly expanded the known CRBN neosubstrate space. Early work identified key transcription factors like IKZF1 and IKZF3, and other proteins such as CK1α and GSPT1, as neosubstrates of immunomodulatory drugs (IMiDs). rsc.org More recent, unbiased chemoproteomic approaches have vastly broadened this landscape. For example, a high-throughput affinity purification mass spectrometry workflow screened 20 CRBN-binding molecular glues and identified 298 distinct protein targets, including many new zinc finger (ZF) transcription factors and proteins from novel classes. researchgate.netnih.gov

Another study utilized deep proteomic screening of a diverse library of CRBN ligands across different cancer cell lines, leading to the identification of 50 novel neosubstrate candidates. biorxiv.org This work also highlighted that different core structures (e.g., IMiD-like vs. phenyl glutarimide) could target distinct sets of proteins, with phenyl glutarimide-based compounds targeting novel neosubstrates like KDM4B and FLCN. biorxiv.org

Computational methods are also playing a crucial role. By mining the human proteome for structural motifs compatible with CRBN binding, researchers have predicted over 1,400 potential neosubstrates, redefining the rules for recognition beyond the canonical β-hairpin G-loop motif to include helical motifs and surface mimicry. biorxiv.org

These expanding inventories of neosubstrates are critical for two main reasons:

They help predict and understand potential off-target effects of new CRBN-based therapeutics.

They reveal a wealth of previously "undruggable" proteins that can now be considered potential therapeutic targets for degradation.

Investigating Mechanisms of Resistance to CRBN-Based Degraders in Preclinical Models

As with any targeted therapy, the development of resistance is a major clinical challenge. Preclinical studies have identified several mechanisms by which cancer cells can become resistant to CRBN-based PROTACs.

A primary mechanism of acquired resistance is the genetic alteration of the E3 ligase complex. aacrjournals.org Studies using BET-PROTACs have shown that cancer cells chronically treated with these agents can develop resistance by downregulating or deleting the CRBN gene itself. aacrjournals.orgmdpi.com This loss of CRBN protein prevents the PROTAC from hijacking the degradation machinery. aacrjournals.org Interestingly, resistance to CRBN-based PROTACs did not typically arise from mutations in the target protein that would prevent PROTAC binding. dntb.gov.ua

Mechanisms of Resistance to CRBN-based Degraders:

| Mechanism | Description | References |

|---|---|---|

| CRBN Downregulation/Deletion | Cancer cells reduce or completely lose the expression of CRBN, preventing the formation of a functional E3 ligase complex for the PROTAC. | aacrjournals.orgmdpi.com |

| CRBN Mutation | Mutations in the CRBN gene can impair its interaction with the PROTAC or with other components of the E3 ligase complex, such as DDB1. | mdpi.com |

| CUL4B Mutation | As a core component of the CRL4^CRBN^ complex, mutations in Cullin 4B can disrupt the ligase's function, leading to resistance. | nih.gov |

| Drug Efflux Pumps | Increased expression of multidrug resistance proteins, such as MDR1, can pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy. | researchgate.net |

Importantly, cells that become resistant to a CRBN-based PROTAC often remain sensitive to a PROTAC that utilizes a different E3 ligase, such as VHL. aacrjournals.org This highlights the potential of developing PROTACs that engage different E3 ligases to overcome resistance. researchgate.net

Development of Advanced Methodologies for Comprehensive PROTAC Characterization

The complex mechanism of action of PROTACs necessitates sophisticated characterization methods that go beyond simple binding assays. The goal is to understand the entire process, from initial binary binding events to the formation and stability of the ternary complex, and ultimately, cellular degradation.

Advanced Characterization Techniques: | Methodology | Application in PROTAC Research | References | | :--- | :--- | :--- | | Tandem Mass Spectrometry (MS) | Used for detailed structural characterization of PROTAC molecules themselves and their degradation products. Techniques like CID, IRMPD, and UVPD can identify fragmentation patterns and pinpoint labile bonds. nih.govacs.org | | Native Mass Spectrometry | Allows for the study of the entire ternary complex, providing insights into its stoichiometry and stability. | nih.gov | | In Silico Computational Modeling | Molecular dynamics (MD) simulations and Monte Carlo simulations are used to predict the stability, conformation, and thermodynamics of ternary complexes, accelerating the rational design of PROTACs. nih.govacs.orgelifesciences.org | | Biophysical Assays (SPR, ITC) | Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinities and thermodynamics of binary (PROTAC-POI, PROTAC-CRBN) and ternary complex formation. | nih.gov | | Proteomics | Quantitative proteomics is essential for confirming target degradation (DC50, Dmax) and assessing selectivity on a proteome-wide level to identify off-targets and neosubstrates. bohrium.comresearchgate.net |

These advanced methodologies are crucial for building a comprehensive understanding of a PROTAC's structure-activity relationship (SAR), enabling more rational and efficient design of next-generation degraders.

Expanding the Scope of Chemical Space for CRBN Effectors and PROTAC Linkers

The vast majority of CRBN-based PROTACs in development utilize ligands derived from the well-known IMiD family, such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. nih.gov While effective, this reliance on a limited chemical scaffold presents challenges, including known off-target effects and potential for resistance. biorxiv.org Therefore, a major focus of current research is to expand the chemical space for both the CRBN-binding component and the linkers.

Efforts are underway to discover and develop novel, non-IMiD CRBN binders. By probing the chemical space around thalidomide, researchers have delineated a simple pharmacophore for CRBN binding, identifying a wide spectrum of small molecules and existing drugs that can act as CRBN effectors. acs.org High-throughput screening of diverse chemical libraries is also yielding new scaffolds, such as sulfonamide derivatives, which show promise as next-generation CRBN binders. biorxiv.org

Expanding the E3 ligase toolbox beyond CRBN and VHL is another critical frontier. nih.gov There are over 600 E3 ligases in humans, many of which have tissue-specific expression patterns. bohrium.comnih.gov Developing ligands for these other E3 ligases could lead to PROTACs with improved tissue selectivity and a better safety profile, representing a key strategy for the future of targeted protein degradation. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.